molecular formula C13H15N3O3 B1610783 Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 81581-05-7

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1610783
CAS RN: 81581-05-7
M. Wt: 261.28 g/mol
InChI Key: HWLGXZVEAIOPJL-UHFFFAOYSA-N
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Description






  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of the corresponding alcohol or carboxylic acid with appropriate reagents.

    • Specific synthetic routes and conditions would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular structure consists of a 1,2,3-triazole ring attached to an ethyl ester group and a 4-methoxybenzyl substituent.





  • Chemical Reactions Analysis



    • The compound may undergo reactions typical of esters, triazoles, and benzyl groups.

    • Further details would depend on specific reaction conditions.





  • Physical And Chemical Properties Analysis



    • Density : 1.0±0.1 g/cm³

    • Boiling Point : 223.9±15.0 °C

    • Flash Point : 77.3±19.9 °C

    • Reactivity : May cause skin irritation and allergic skin reactions; causes serious eye damage.




  • Scientific Research Applications

    Synthesis and Structural Analysis

    • π-Hole Tetrel Bonding Interactions : Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate derivatives have been synthesized and characterized, revealing self-assembled dimers in the solid state through O⋯π-hole tetrel bonding interactions. These findings are supported by Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).

    • Coupling Reagent for Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), was designed and synthesized for application in solid-phase peptide synthesis using Fmoc chemistry. It demonstrates high coupling efficiency and allows for real-time monitoring of each coupling cycle (Jiang et al., 1998).

    Biological Evaluation

    • Anticancer Activity : Derivatives of ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate were evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study found that some compounds showed potential anticancer activity, indicating their usefulness in drug discovery (Bekircan et al., 2008).

    • Antioxidant Activity : The synthesis and antioxidant activity of new 1,4-disubstituted 1,2,3-triazoles were explored. These compounds, derived from natural products and ethyl 2-azidoacetate, showed moderate antioxidant activity, with some exhibiting significant antioxidant capacity. This study opens new possibilities for developing antioxidant agents (Lima et al., 2021).

    Chemical Reactivity and Mechanistic Insights

    • Molecular and Electronic Analysis : A detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors was conducted. This study provides insights into the molecular stability, conformational analyses, and molecular docking studies, highlighting the potential anti-cancer activity of these compounds (Karayel, 2021).

    Safety And Hazards



    • The compound is considered hazardous due to skin and eye effects.

    • Proper protective measures should be taken during handling.




  • Future Directions



    • Investigate potential applications in drug discovery, cellular biology, or therapeutic interventions.

    • Explore modifications to improve efficacy or reduce toxicity.




    Please note that specific experimental details and additional studies would be needed for a comprehensive analysis. For further insights, consult relevant literature and experts in the field. 🌟


    properties

    IUPAC Name

    ethyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H15N3O3/c1-3-19-13(17)12-9-16(15-14-12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HWLGXZVEAIOPJL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H15N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10513439
    Record name Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10513439
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    261.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

    CAS RN

    81581-05-7
    Record name Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10513439
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of para-methoxy benzyl azide (125.0 g, 0.77 mol) in anhydrous DMF (300 mL) was added dropwise propionic acid ethyl ester-(166 g, 1.77 mol) at 0° C. After the addition, the mixture was stirred at RT overnight. The mixture was evaporated in vacuo to yield crude title compound (190.0 g, 95.0%) as yellow oil that was used without further purification.
    Quantity
    125 g
    Type
    reactant
    Reaction Step One
    Quantity
    166 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    300 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    MM Andrade, MT Barros - Arkivoc, 2009 - researchgate.net
    The synthesis of sugar-derived triazolines was attempted under microwave irradiation, by 1, 3-dipolar cycloaddition to azides. However, due to the “push-pull” nature of the dipolarophile…
    Number of citations: 8 www.researchgate.net

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